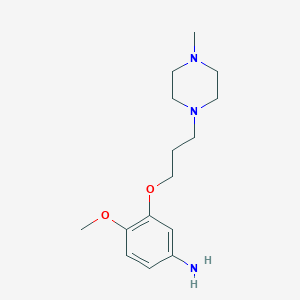

4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline

Description

4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline (CAS: 846023-55-0) is a substituted aniline derivative with the molecular formula C₁₅H₂₅N₃O₂ and a molecular weight of 279.38 g/mol . It features a methoxy group at the para position, a propoxy linker substituted with a 4-methylpiperazine moiety at the meta position, and an aniline core. Key physical properties include a density of 1.1±0.1 g/cm³, boiling point of 440.9±45.0°C, and a flash point of 220.5±28.7°C . The compound is stored at 2–8°C under inert conditions to prevent degradation . It is primarily used as a research intermediate in pharmaceutical chemistry, with a purity >98% in commercial samples .

Properties

IUPAC Name |

4-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-17-7-9-18(10-8-17)6-3-11-20-15-12-13(16)4-5-14(15)19-2/h4-5,12H,3,6-11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYYSNSEJHVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=CC(=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730817 | |

| Record name | 4-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846023-55-0 | |

| Record name | 4-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846023-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline typically involves the following steps:

Starting Material: The synthesis begins with 1-[3-(2-methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.

Reduction: This intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd-C) under hydrogen pressure (35-40 psi) in isopropanol. The reaction is monitored until hydrogen uptake ceases.

Purification: The reaction mixture is purged with nitrogen, filtered through celite, and concentrated in vacuo to yield the crude product as a yellow oil.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow hydrogenation and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Substitution Reactions

The propoxy-linked methylpiperazine group participates in nucleophilic substitution:

Condensation Reactions

The aniline group enables condensation with electrophilic partners:

Acrylamide Formation

Reaction with 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide:

-

Reagents : Triethylorthoformate, iso-propanol

-

Conditions : Reflux for 26 hours

-

Product : 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-{4-methoxy-3-[3-(4-methylpiperazin-1-yl)-propoxy]-phenylamino}-acrylamide

Quinoline Cyclization

Key steps involve:

-

Cyclization : Methyl 2-((2-cyanovinyl)amino)-5-methoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)benzoate treated with NaHCO₃ in methanol.

-

Product : 4-Hydroxy-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Reduction Reactions

The nitro intermediates in synthetic pathways are reduced catalytically:

Acid/Base-Mediated Reactions

The compound reacts under both acidic and basic conditions:

Thermal Stability

Decomposition occurs above 220°C, as indicated by its boiling point (440.9±45.0°C) . Controlled heating in synthetic steps (e.g., 80–85°C) avoids degradation .

Comparative Reactivity

The methylpiperazine side chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling reactions incompatible with simpler anilines. This contrasts with analogs lacking the piperazine group, which show lower reactivity in amidation .

Scientific Research Applications

4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural motifs with the target molecule, as identified via similarity metrics (–12):

| Compound Name (CAS) | Similarity Score | Key Structural Differences | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-((1-Methylpiperidin-4-yl)oxy)aniline (358789-72-7) | 0.91 | Piperidine instead of piperazine; shorter linker | 220.30 |

| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (50609-01-3) | 0.75 | Pyrrolidine instead of piperazine; ethoxy linker | 220.30 |

| 4-(4-Methylpiperazino)aniline (16153-81-4) | 0.72 | Direct piperazine substitution; no methoxy/propoxy | 191.27 |

| 4-(3-(4-Methylpiperazin-1-yl)propoxy)aniline (220822-26-4) | 0.72 | Lacks methoxy group at position 4 | 249.35 |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (694499-26-8) | N/A | Trifluoromethyl group; methyl linker | 273.30 |

Physical and Chemical Properties

Key Differences:

Boiling Points: The target compound has a notably higher boiling point (440.9°C) compared to 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (unreported, but estimated lower due to smaller molecular weight) and 4-(4-Methylpiperazino)aniline (simpler structure) .

Density : The trifluoromethyl analogue (1.2 g/cm³) is denser than the target compound (1.1 g/cm³), likely due to the electronegative trifluoromethyl group .

Solubility : The target compound requires solvents like DMSO for stock solutions, whereas analogues with shorter linkers (e.g., ethoxy in 50609-01-3) may exhibit better aqueous solubility .

Biological Activity

4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Receptor Interaction : The compound primarily acts as a selective antagonist at certain neurotransmitter receptors, particularly in the central nervous system (CNS). Its interaction with serotonin and dopamine receptors has been noted in various studies.

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to neurotransmitter metabolism, which may enhance its therapeutic effects in mood disorders.

Biological Activity Overview

Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline resulted in a significant reduction in depressive-like behavior as measured by the forced swim test. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting a dual mechanism of action.

Study 2: Anxiolytic Properties

In another study, the compound was tested for its anxiolytic effects using the elevated plus maze test. Results indicated that it significantly increased the time spent in open arms, suggesting reduced anxiety levels. The underlying mechanism was attributed to its action on serotonin receptors.

Study 3: Neuroprotection

Research focusing on neuroprotection revealed that 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline could inhibit neuronal apoptosis induced by oxidative stress. This was evidenced by decreased markers of cell death and increased survival rates in cultured neuronal cells exposed to neurotoxic agents.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-3-(3-(4-methylpiperazin-1-YL)propoxy)aniline, and how can intermediates be characterized?

A common approach involves multi-step nucleophilic substitution and reduction. For example:

Alkylation : React 4-methoxy-3-hydroxyaniline with 1-chloro-3-(4-methylpiperazin-1-yl)propane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy-piperazine moiety .

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate intermediates.

Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.5–7.0 ppm, piperazine N–CH₃ at δ 2.3 ppm) and HPLC-MS (expected [M+H]⁺ ≈ 306.2) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should evaluate:

- pH Sensitivity : Incubate in buffers (pH 3–9) at 25°C and monitor degradation via HPLC. Piperazine moieties are prone to hydrolysis under strongly acidic/basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >150°C for the free base). Store at –20°C in amber vials under inert gas to prevent oxidation .

Q. What analytical methods are critical for verifying purity and structural integrity?

- HPLC : Use a C18 column (ACN/0.1% TFA mobile phase) with UV detection at 254 nm; target purity ≥95% for biological assays .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₅H₂₄N₃O₂) and detect impurities (e.g., residual alkylating agents) .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Reaction Path Search : Use density functional theory (DFT) to model transition states in nucleophilic substitution steps. For example, calculate activation energies for propoxy-group introduction to prioritize solvent/base combinations .

- Solvent Screening : COSMO-RS simulations predict solubility in solvents like DMF or THF, reducing trial-and-error in reaction scaling .

- Machine Learning : Train models on similar piperazine derivatives to predict optimal reaction temperatures (e.g., 80–100°C for alkylation) .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Impurity Profiles : Compare HPLC traces from different batches; trace amines (e.g., unreacted aniline) can antagonize receptor binding .

- Assay Conditions : Validate cell-based assays under standardized O₂ levels (e.g., 5% CO₂) and serum-free media to minimize off-target interactions .

- Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., N-oxide derivatives) that may skew dose-response curves .

Q. What strategies improve regioselectivity in functionalizing the aniline ring?

Q. How can the compound’s pharmacokinetic properties be modeled preclinically?

- LogP/D Measurements : Determine octanol/water partitioning (predicted LogP ≈ 2.1) to assess blood-brain barrier permeability .

- CYP450 Metabolism Screening : Incubate with human liver microsomes and identify major metabolites (e.g., piperazine N-demethylation) via UPLC-QTOF .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.